molecular formula C10H16N4O2 B2557020 N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide CAS No. 923256-54-6

N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide

Cat. No. B2557020
CAS RN: 923256-54-6
M. Wt: 224.264
InChI Key: SFBVVWOHYUMECE-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide” is a compound that belongs to the class of amide-containing compounds. The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products.


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in the context of its supramolecular structure and crystallization mechanism . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.


Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of this compound under different conditions.

Scientific Research Applications

DNA Minor Groove Binding Hoechst 33258 and its analogues, which include derivatives of N-methyl piperazine, bind strongly to the minor groove of double-stranded B-DNA, exhibiting specificity for AT-rich sequences. These derivatives are instrumental in fluorescent DNA staining and are extensively used in plant cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. They also have applications as radioprotectors and topoisomerase inhibitors, making them crucial in the rational drug design and molecular basis investigation for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Piperazine Derivatives in Drug Design Piperazine, a component of N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide, is significant in the rational design of drugs. It is present in a variety of drugs serving therapeutic purposes such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory. The piperazine nucleus, due to its flexible binding and interaction capabilities, is being extensively researched for its broad potential in drug discovery, reflecting its emergence as a versatile pharmacophore (Rathi et al., 2016).

Anti-Mycobacterial Activity Piperazine and its analogues have demonstrated significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively studied, offering promising directions for developing safe, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

While specific studies on the mechanism of action of N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity .

Future Directions

Future research could focus on further exploring the potential impact of isoxazole substituents on polymorph formation . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-8-6-9(13-16-8)12-10(15)7-14-4-2-11-3-5-14/h6,11H,2-5,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBVVWOHYUMECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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